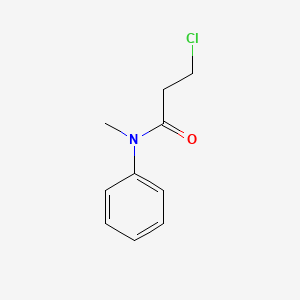

3-chloro-N-methyl-N-phenylpropanamide

Overview

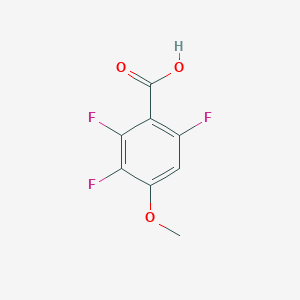

Description

3-chloro-N-methyl-N-phenylpropanamide is a chemical compound with the CAS Number: 89585-53-5 . It has a molecular weight of 197.66 . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The linear formula of 3-chloro-N-methyl-N-phenylpropanamide is C10H12ClNO . The structure includes a chloropropionyl group attached to a N-methyl-N-phenyl group .Physical And Chemical Properties Analysis

3-chloro-N-methyl-N-phenylpropanamide is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications

Synthesis of Phenyl Acrylamide

Phenyl acrylamide is a valuable intermediate in organic synthesis and serves as a building block in various industrial applications, including polymer synthesis, fine chemicals, and pharmaceutics . The compound can be synthesized through a telescoped continuous flow process, which is a safer and more sustainable alternative to conventional batch reactions. This method minimizes side-products and allows for a safe and convenient scale-up.

Polymer Additives

Functional polyacrylamides, derived from phenyl acrylamide, are extensively used as additives in industries such as paper and textile. They act as coagulators and conditioners, improving the quality and durability of the products .

Coatings, Hydrogels, and Adhesives

The cross-linking properties of acrylamides enable their use in creating coatings, hydrogels, and adhesives. These applications benefit from the compound’s good biocompatibility and water solubility, making it suitable for a wide range of uses .

Ion Exchange Membranes

Ion exchange membranes are critical components in various separation processes, including water purification and energy generation. Acrylamides can be used to create these membranes, which require specific functional groups to facilitate ion exchange .

Biomedical Research

Due to their biocompatibility and water solubility, polyacrylamides are also utilized in biomedical research. They can be involved in drug delivery systems, tissue engineering, and as components in medical devices .

Enzymatic Production of Monomers

An alternative method to produce functional acrylamide monomers is through enzymatic processes. This approach is promising for green chemistry, although it involves complex steps and expensive purification operations .

Chemical Synthesis via Ritter Reaction

Chemical routes to synthesize acrylamides often involve the hydration of acrylonitrile in the presence of a copper catalyst through the Ritter reaction. This method, while not as efficient as others, is still a viable pathway for producing acrylamides .

Schotten-Baumann Reaction

A simpler chemical access to acrylamides is provided by the Schotten-Baumann reaction. This reaction involves the combination of amines with acid chlorides, followed by a thermal elimination to obtain the desired acrylamide product .

Safety and Hazards

properties

IUPAC Name |

3-chloro-N-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZNUSUQHMUWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-methyl-N-phenylpropanamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)

![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)

![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)

![4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2858247.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)